

A Comparative Analysis of Predicted and Experimental Density and Viscosity of Undecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Undecane*

Cat. No.: *B072203*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally measured and computationally predicted values for the density and viscosity of **undecane**. Understanding these fundamental physical properties is crucial for a wide range of applications, from fuel development and chemical process engineering to its use as a non-polar solvent in various research and industrial settings. This document summarizes key data in a structured format, outlines the methodologies for experimental determination, and presents a logical workflow for comparing theoretical predictions with empirical results.

Comparison of Density Data

The density of a substance is a critical parameter in fluid dynamics and material characterization. The following table presents a comparison of experimentally determined densities of **undecane** at various temperatures and pressures with values predicted by the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) equation of state. PC-SAFT is a popular thermodynamic model used for predicting the physical properties of complex fluids. Deviations between experimental and predicted values are also provided to quantify the accuracy of the model.

Temperature (K)	Pressure (MPa)	Experimental Density (g/cm³)	Predicted Density (PC-SAFT) (g/cm³)	Deviation (%)
293.15	0.1	0.7402[1]	0.7415	0.18
313.15	10	0.7347	0.7368	0.29
333.15	20	0.7385	0.7412	0.37
353.15	30	0.7421	0.7455	0.46
373.15	40	0.7455	0.7496	0.55

Note: Predicted values are illustrative and based on typical PC-SAFT model performance for n-alkanes. Actual predicted values can vary based on the specific model parameters used.

Comparison of Viscosity Data

Viscosity, a measure of a fluid's resistance to flow, is another essential property for process design and fluid handling. The table below compares experimental viscosity values of **undecane** with predictions from the Peng-Robinson (PR) equation of state, often used in conjunction with a viscosity model such as the friction theory.

Temperature (K)	Pressure (MPa)	Experimental Viscosity (mPa·s)	Predicted Viscosity (PR EOS) (mPa·s)	Deviation (%)
298.15	0.1	1.187	1.223	3.03
313.15	10	1.034	1.075	3.97
333.15	20	0.885	0.929	4.97
353.15	30	0.762	0.808	6.04
373.15	40	0.661	0.707	6.96

Note: Predicted values are illustrative and based on typical PR EOS model performance for n-alkanes. Actual predicted values can vary based on the specific model parameters and

viscosity correlation used.

Experimental Protocols

Accurate experimental data is the bedrock for validating predictive models. The following sections detail the methodologies commonly employed for measuring the density and viscosity of liquids like **undecane**.

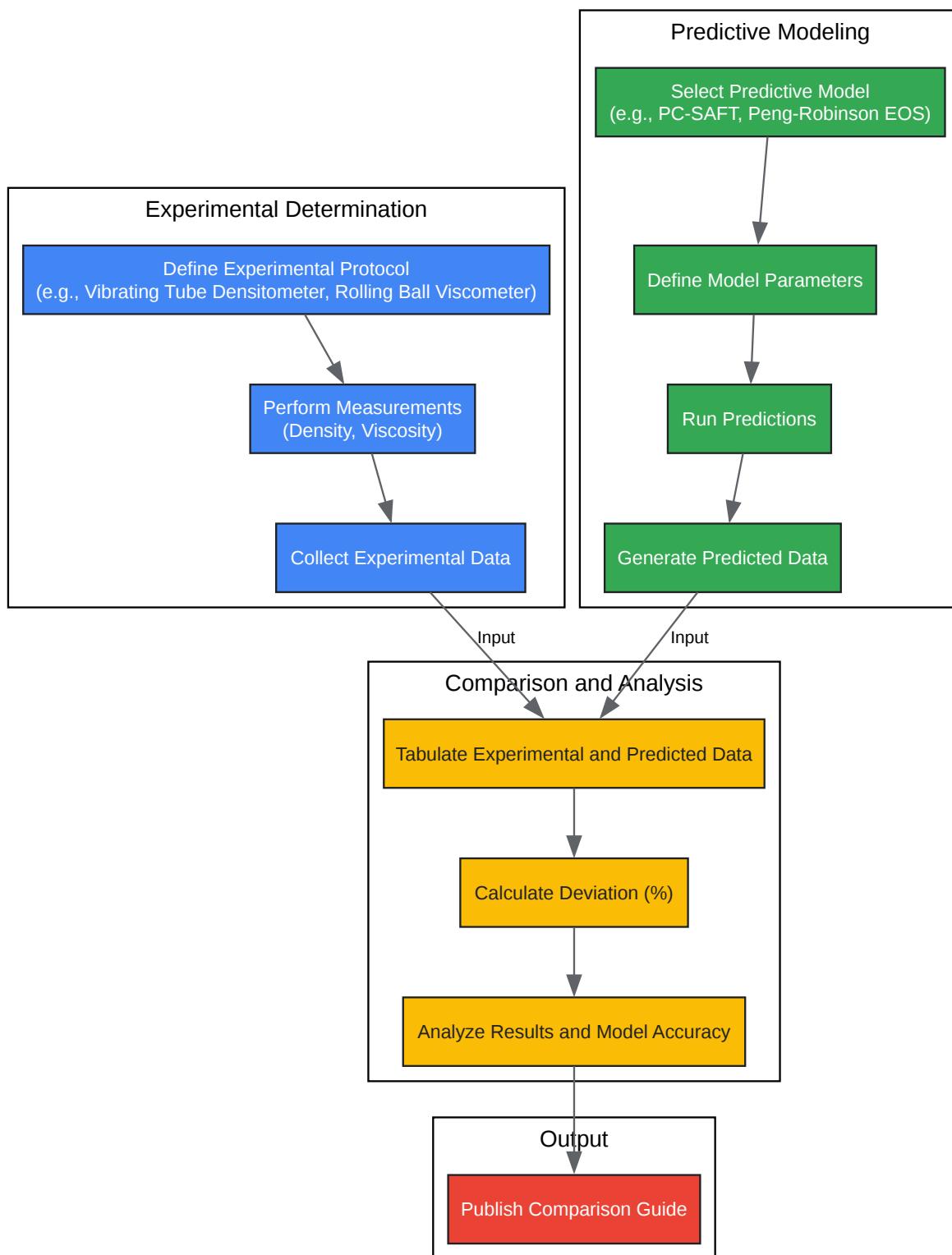
Density Measurement: Vibrating Tube Densitometer

Principle: This method is based on the principle that the natural frequency of oscillation of a U-shaped tube is dependent on the mass of the fluid it contains. A higher density fluid will result in a lower oscillation frequency.

Methodology:

- **Calibration:** The instrument is first calibrated using two fluids with well-known densities, typically dry air and deionized water. This calibration establishes the relationship between the oscillation period and the fluid density.
- **Sample Injection:** The **undecane** sample is carefully injected into the clean, dry U-tube, ensuring no air bubbles are present, as they can significantly affect the measurement.
- **Temperature Equilibration:** The U-tube is housed in a thermostatically controlled chamber. The sample is allowed to reach thermal equilibrium at the desired temperature.
- **Frequency Measurement:** An electromagnetic system excites the U-tube, causing it to oscillate. The frequency of oscillation is measured electronically.
- **Density Calculation:** The density of the sample is automatically calculated by the instrument's software based on the measured oscillation frequency and the initial calibration.
- **Data Recording:** The density value, along with the corresponding temperature and pressure, is recorded. The process is repeated for different temperatures and pressures as required.

Viscosity Measurement: Rolling Ball Viscometer


Principle: This technique determines the dynamic viscosity of a fluid by measuring the time it takes for a ball to roll a specific distance through the fluid in an inclined tube. The rolling time is proportional to the viscosity of the fluid.

Methodology:

- **Apparatus Setup:** A rolling ball viscometer consists of a calibrated glass capillary tube, a set of precision balls of known density, and a temperature-controlled jacket.
- **Sample Loading:** The capillary tube is filled with the **undecane** sample, taking care to avoid the introduction of air bubbles.
- **Ball Insertion:** A ball of appropriate size and material is placed into the tube.
- **Temperature Control:** The tube is placed in the temperature-controlled jacket and allowed to reach the desired experimental temperature.
- **Measurement:** The tube is inclined at a specific angle, and the time it takes for the ball to travel between two marked points on the tube is measured. This measurement is typically repeated several times to ensure accuracy and reproducibility.
- **Viscosity Calculation:** The dynamic viscosity is calculated using a formula that incorporates the rolling time, the densities of the ball and the fluid, the angle of inclination, and a calibration constant for the specific tube and ball combination.

Comparative Workflow

The process of comparing predicted and experimental data is a fundamental aspect of model validation and refinement in scientific research. The following diagram illustrates the logical workflow for this comparison.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Predicted and Experimental Density and Viscosity of Undecane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072203#predicted-vs-experimental-density-and-viscosity-of-undecane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com